
3-Pyridineacetaldehyde,a-oxo-,3-oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridineacetaldehyde,a-oxo-, 3-oxime is a chemical compound with the molecular formula C7H6N2O2 It is known for its unique structure, which includes a pyridine ring, an aldehyde group, and an oxime functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineacetaldehyde,a-oxo-, 3-oxime typically involves the reaction of pyridineacetaldehyde with hydroxylamine. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the oxime group. The process can be summarized as follows:
Starting Material: Pyridineacetaldehyde
Reagent: Hydroxylamine
Catalyst: Acidic or basic catalyst
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 3-Pyridineacetaldehyde,a-oxo-, 3-oxime are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
3-Pyridineacetaldehyde,a-oxo-, 3-oxime undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxime group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acids.
Reduction: Formation of pyridineacetaldehyde amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
3-Pyridineacetaldehyde,a-oxo-, 3-oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Pyridineacetaldehyde,a-oxo-, 3-oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, the aldehyde group can react with nucleophiles, leading to the formation of covalent bonds with biomolecules.
類似化合物との比較
3-Pyridineacetaldehyde,a-oxo-, 3-oxime can be compared with other similar compounds, such as:
Pyridinecarboxaldehyde oxime: Similar structure but lacks the additional oxo group.
Pyridineacetaldehyde: Lacks the oxime group, leading to different reactivity and applications.
Pyridinecarboxylic acids: Result from the oxidation of 3-Pyridineacetaldehyde,a-oxo-, 3-oxime and have different chemical properties.
特性
CAS番号 |
67475-16-5 |
|---|---|
分子式 |
C7H6N2O2 |
分子量 |
150.13 g/mol |
IUPAC名 |
(2E)-2-hydroxyimino-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C7H6N2O2/c10-7(5-9-11)6-2-1-3-8-4-6/h1-5,11H/b9-5+ |
InChIキー |
MAZUXGSAOIEIIG-WEVVVXLNSA-N |
異性体SMILES |
C1=CC(=CN=C1)C(=O)/C=N/O |
正規SMILES |
C1=CC(=CN=C1)C(=O)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



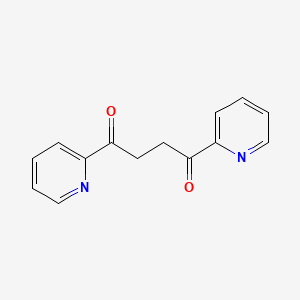

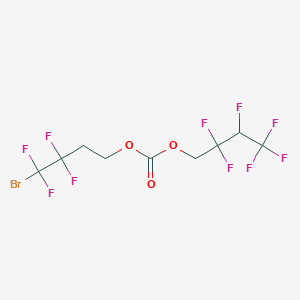
![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
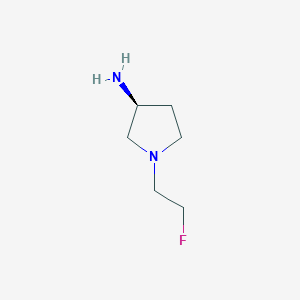
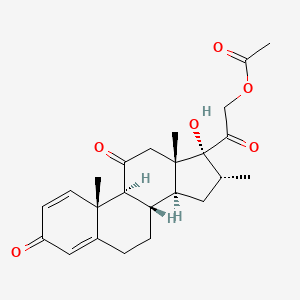
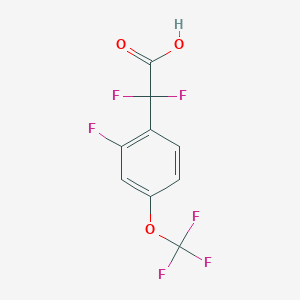
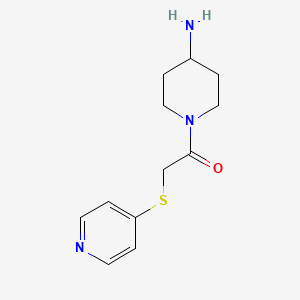
![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)

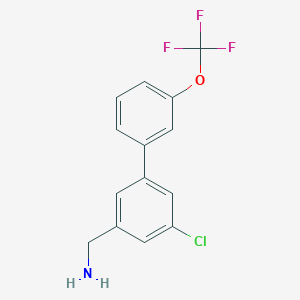
![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)
